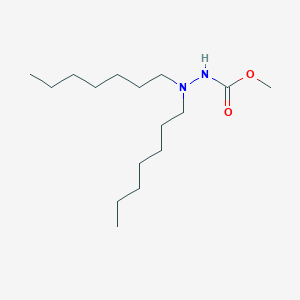
Hafnium--palladium (1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hafnium–palladium (1/3) is an intermetallic compound composed of hafnium and palladium in a 1:3 ratio. This compound is part of the broader hafnium-palladium system, which has been studied for its unique crystal structures and phase equilibria
準備方法
Synthetic Routes and Reaction Conditions
The preparation of hafnium–palladium (1/3) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental hafnium and palladium at elevated temperatures. The reaction is carried out in a controlled atmosphere to prevent oxidation and contamination. The elements are mixed in the desired stoichiometric ratio and heated to temperatures above 1000°C to facilitate the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of hafnium–palladium (1/3) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The molten mixture is then cooled rapidly to obtain the desired phase. The use of high-purity starting materials and controlled atmospheres is crucial to achieving high-quality hafnium–palladium (1/3) for industrial applications .
化学反応の分析
Types of Reactions
Hafnium–palladium (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both hafnium and palladium.
Common Reagents and Conditions
Oxidation: Hafnium–palladium (1/3) can react with oxygen at elevated temperatures to form oxides. The reaction typically occurs at temperatures above 500°C.
Reduction: Reduction reactions involving hafnium–palladium (1/3) often require strong reducing agents such as hydrogen gas or alkali metals.
Major Products Formed
Oxidation: Hafnium dioxide (HfO2) and palladium oxide (PdO).
Reduction: Elemental hafnium and palladium.
Substitution: Hafnium tetrahalides (HfX4) and palladium halides (PdX2), where X represents a halogen.
科学的研究の応用
Hafnium–palladium (1/3) has a wide range of scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: Investigated for potential use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Explored for its potential in cancer treatment due to its ability to generate reactive oxygen species.
Industry: Utilized in high-temperature applications, such as aerospace components and nuclear reactors, due to its excellent thermal stability and corrosion resistance
作用機序
The mechanism of action of hafnium–palladium (1/3) involves its interaction with molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic structure. The palladium component plays a crucial role in binding and activating substrates, while the hafnium component provides structural stability and resistance to deactivation .
類似化合物との比較
Similar Compounds
Hafnium–platinum (1/3): Similar in structure and properties, but with platinum instead of palladium.
Hafnium–nickel (1/3): Another intermetallic compound with nickel, exhibiting different catalytic properties.
Zirconium–palladium (1/3): Similar to hafnium–palladium (1/3) but with zirconium, showing comparable chemical behavior due to the similar ionic radii of hafnium and zirconium
Uniqueness
Hafnium–palladium (1/3) is unique due to its combination of high thermal stability, excellent catalytic properties, and resistance to oxidation and corrosion. These characteristics make it particularly valuable in high-temperature and harsh chemical environments, distinguishing it from other similar compounds .
特性
CAS番号 |
12298-59-8 |
|---|---|
分子式 |
HfPd3 |
分子量 |
497.7 g/mol |
IUPAC名 |
hafnium;palladium |
InChI |
InChI=1S/Hf.3Pd |
InChIキー |
XBVWQKSGNBFRNY-UHFFFAOYSA-N |
正規SMILES |
[Pd].[Pd].[Pd].[Hf] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(4-ethylphenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B14732845.png)


![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
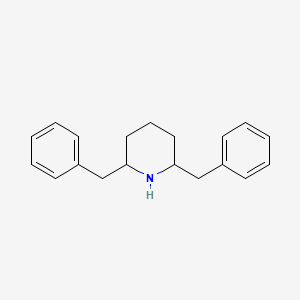
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)

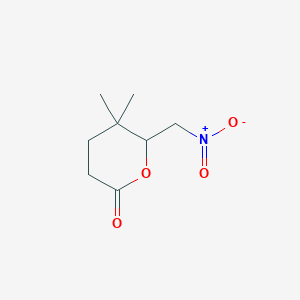
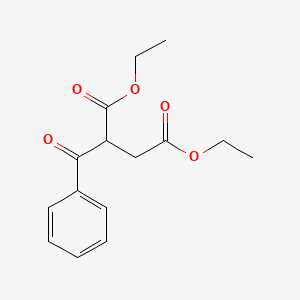
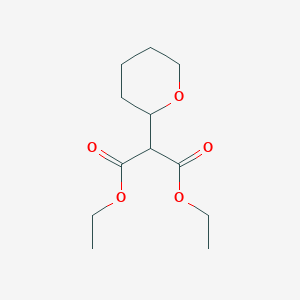
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
